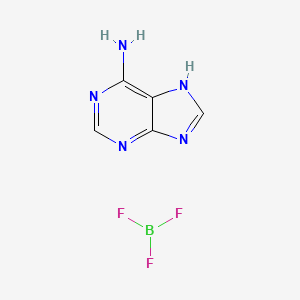![molecular formula C15H15N3O5 B14204312 2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro- CAS No. 831203-63-5](/img/structure/B14204312.png)
2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro- typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Scientific Research Applications
2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro- involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes and receptors in biological systems. The morpholine group may enhance its solubility and bioavailability .
Comparison with Similar Compounds
2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro- can be compared with similar compounds such as:
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-furancarboxamide: This compound has a chloro group instead of a nitro group, which may alter its chemical and biological properties.
2-Furancarboxamide, N-methyl-: This compound lacks the morpholine and nitro groups, making it less complex and potentially less active in biological systems.
These comparisons highlight the unique structural features and potential advantages of 2-Furancarboxamide, N-[3-(4-morpholinyl)phenyl]-5-nitro- in various applications.
Properties
CAS No. |
831203-63-5 |
|---|---|
Molecular Formula |
C15H15N3O5 |
Molecular Weight |
317.30 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C15H15N3O5/c19-15(13-4-5-14(23-13)18(20)21)16-11-2-1-3-12(10-11)17-6-8-22-9-7-17/h1-5,10H,6-9H2,(H,16,19) |
InChI Key |
JLJGABMGRBPQFR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2,3-Difluoro-4-pentylphenyl)phenyl]-2,3-difluoro-4-pentylbenzene](/img/structure/B14204246.png)
![Piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]-](/img/structure/B14204252.png)


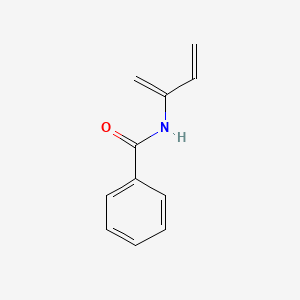

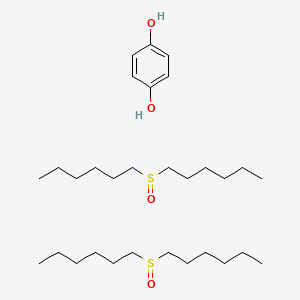
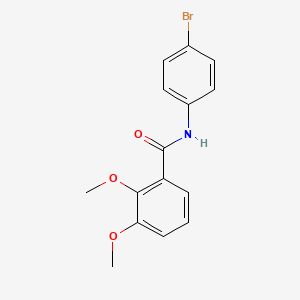
![8-[(2H-1,3-Dithiol-2-ylidene)methyl]-3,3-diphenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14204286.png)
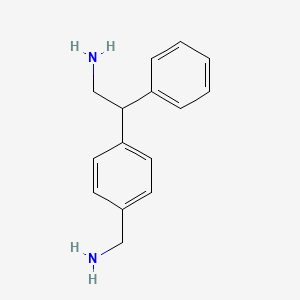

![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(phenylmethyl)-](/img/structure/B14204302.png)
